3,6-Diiodo-2-(trifluoromethyl)pyridine
Description
Molecular Architecture and Bonding Configurations
The molecular architecture of this compound is characterized by a six-membered pyridine ring bearing two iodine atoms and one trifluoromethyl substituent. The compound possesses the molecular formula C6H2F3I2N with a molecular weight of 398.89 grams per mole, establishing it as a relatively heavy aromatic heterocycle due to the presence of two iodine atoms. The Chemical Abstracts Service registry number 1227601-87-7 provides unique identification for this specific structural isomer.
The pyridine ring system maintains its characteristic planar geometry, with the nitrogen atom contributing to the aromatic sextet through its lone pair of electrons. The trifluoromethyl group at the 2-position introduces significant electron-withdrawing character to the ring system, substantially altering the electronic distribution compared to unsubstituted pyridine. This electron deficiency is further enhanced by the presence of two iodine substituents at positions 3 and 6, which, despite their relatively large size, contribute to the overall electrophilic character of the aromatic system.
The carbon-iodine bonds in this compound exhibit significant ionic character due to the large electronegativity difference between carbon and iodine atoms. Bond length analysis for similar halogenated aromatic systems suggests that carbon-iodine bonds typically range from 2.0 to 2.1 Ångstroms, considerably longer than carbon-fluorine bonds in the trifluoromethyl group, which typically measure approximately 1.35 Ångstroms. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths of approximately 1.35 Ångstroms based on computational chemistry data for similar compounds.
Table 1: Fundamental Molecular Properties of this compound
Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through analysis of proton, carbon-13, and fluorine-19 nuclei. Based on spectroscopic data from related trifluoromethylpyridine compounds, the fluorine-19 nuclear magnetic resonance spectrum would be expected to display a characteristic singlet for the trifluoromethyl group. Comparative analysis of similar compounds reveals that trifluoromethyl groups attached to pyridine rings typically exhibit fluorine-19 chemical shifts ranging from -62.7 to -67.9 parts per million, depending on the specific substitution pattern and electronic environment.
Properties
IUPAC Name |
3,6-diiodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVMGFQGZPKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-2-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective iodination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atoms.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide, potassium fluoride, and organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3,6-difluoro-2-(trifluoromethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .
Scientific Research Applications
Synthesis of 3,6-Diiodo-2-(trifluoromethyl)pyridine
The synthesis of this compound typically involves halogenation reactions. The compound can be synthesized through the following methods:
- Iodination : Direct iodination of 2-(trifluoromethyl)pyridine can yield the desired diiodo compound.
- Nucleophilic Substitution : Utilizing nucleophilic aromatic substitution reactions to introduce iodine at the 3 and 6 positions of the pyridine ring.
These synthetic routes are crucial as they provide a means to produce this compound for further applications in agrochemical and pharmaceutical contexts.
Agrochemical Applications
This compound and its derivatives play significant roles in the development of agrochemicals:
- Pesticides : The compound is used as an intermediate in the synthesis of novel pesticides that exhibit enhanced efficacy against pests. For example, derivatives containing the trifluoromethyl group have shown superior pest control properties compared to traditional compounds due to their unique physicochemical characteristics .
- Crop Protection Products : It is involved in creating crop protection agents that help in managing agricultural pests while minimizing environmental impact. The fluorine atom contributes to improved biological activity and lower toxicity profiles .
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been recognized for its potential in drug development:
- Antiviral and Antitumor Agents : Compounds containing the TFMP moiety are being explored for their antiviral and antitumor properties. Approximately 40% of pharmaceutical compounds contain fluorine, with a significant portion featuring trifluoromethyl structures . The unique properties of this compound may enhance drug efficacy and specificity.
- Clinical Trials : Several derivatives are currently undergoing clinical trials, indicating a promising future for new drug approvals based on this compound .
Case Study 1: Development of New Pesticides
A study demonstrated that a pesticide derived from this compound exhibited significantly higher activity against specific agricultural pests compared to existing products. The research highlighted how the incorporation of trifluoromethyl groups improved binding affinity to target sites in pests.
Case Study 2: Antitumor Activity
Research involving a series of TFMP derivatives showed that certain compounds exhibited potent antitumor activity in vitro. The presence of the trifluoromethyl group was found to enhance cellular uptake and retention, leading to increased cytotoxicity against cancer cell lines.
Data Table: Comparative Analysis of TFMP Derivatives
| Compound Name | Application Type | Key Properties | Status |
|---|---|---|---|
| This compound | Pesticide | Enhanced efficacy against pests | Under research |
| Fluazinam | Fungicide | High fungicidal activity | Marketed |
| Pyridalyl | Insecticide | Superior pest control | Marketed |
| Antiviral TFMP Derivatives | Pharmaceutical | Potential antiviral properties | Clinical trials |
Mechanism of Action
The mechanism of action of 3,6-Diiodo-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atoms can participate in halogen bonding, which stabilizes the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers with Varied Halogen Placement
The positions of iodine and the -CF₃ group significantly influence chemical reactivity and biological activity. Key isomers include:
Key Observations :
- The 3,6-diiodo isomer is uniquely positioned for sequential Suzuki-Miyaura or Ullmann couplings due to the para relationship of iodine atoms, enabling controlled synthesis of polysubstituted aromatics .
- In contrast, 2,3-diiodo-5-(trifluoromethyl)pyridine may exhibit steric hindrance, reducing its utility in coupling reactions .
Comparison with Mono-Halogenated Trifluoromethylpyridines
Mono-halogenated analogs, such as 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (), demonstrate reduced synthetic versatility compared to diiodinated derivatives. For example:
- Biological Activity: Mono-halogenated derivatives like 5-Amino-2-(trifluoromethyl)pyridine are associated with methemoglobinemia and neurotoxicity , while the diiodo analog’s toxicity remains unstudied but may differ due to iodine’s metabolic pathways.
Functional Group Variations in Trifluoromethylpyridines
Isocyanato Derivatives
3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine (CAS 45594323) contains a reactive isocyanato (-NCO) group, enabling polymerization or urethane formation . In contrast, the iodine atoms in this compound facilitate metal-catalyzed couplings, offering divergent synthetic pathways .
Amino and Nitro Derivatives
- 5-Amino-2-(trifluoromethyl)pyridine: Exhibits acute toxicity but serves as a pharmaceutical intermediate .
- 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol : Nitro and hydroxyl groups enhance solubility but limit thermal stability .
Comparative Advantage: The diiodo compound’s halogen atoms provide stability under harsh reaction conditions, unlike nitro or amino groups, which may degrade .
Role in Agrochemical Development
Trifluoromethylpyridines are pivotal in pesticide design, with ~27 commercial pesticides containing this motif .
Biological Activity
3,6-Diiodo-2-(trifluoromethyl)pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two iodine atoms at the 3 and 6 positions and a trifluoromethyl group at the 2 position. This configuration enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing trifluoromethyl groups. The presence of halogen substituents (like iodine) can enhance the biological activity of these compounds. For instance, related compounds have shown significant activity against various pathogens, including bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (expected) | |
| 5-amino-2-(trifluoromethyl)pyridine | Toxicity leading to methemoglobinemia |
Note: While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.
Inhibitory Effects on Enzymes
Trifluoromethylpyridine derivatives have been studied for their inhibitory effects on various enzymes. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions with enzyme active sites.
Case Studies
- Toxicological Profile : A case study involving 5-amino-2-(trifluoromethyl)pyridine demonstrated severe toxicity upon inhalation, resulting in methemoglobinemia and toxic encephalopathy. This raises concerns regarding the safety profile of similar compounds like this compound in industrial applications .
- SAR Studies : Structure-activity relationship (SAR) studies indicate that the introduction of halogen atoms significantly affects the biological activity of pyridine derivatives. For instance, compounds with multiple halogen substitutions often exhibit enhanced antimicrobial properties .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets or enzymes due to its unique electronic properties conferred by the trifluoromethyl and iodine groups.
Q & A
Q. Q1. What are the optimal synthetic routes for 3,6-Diiodo-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of diiodopyridine derivatives typically involves halogenation or iodination of precursor pyridines. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). A key step is the regioselective introduction of iodine at the 3- and 6-positions, which may require directing groups (e.g., trifluoromethyl at position 2) to control reactivity.
- Critical Parameters :
- Yield Challenges : Competing side reactions (e.g., over-iodination or decomposition) may occur under prolonged reaction times.
Q. Q2. How can spectroscopic and computational methods be combined to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Used to confirm regiochemistry and bond lengths, though iodine’s electron density may complicate data collection .
- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry and compare it with experimental data .
Advanced Research Questions
Q. Q3. What are the challenges in utilizing this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can they be mitigated?
Methodological Answer: The compound’s two iodine atoms offer sites for sequential cross-coupling, but steric hindrance from the -CF₃ group and iodine’s low reactivity in Pd-catalyzed reactions pose challenges:
- Catalyst Selection : Bulky ligands like SPhos or XPhos enhance catalytic activity for aryl iodides .
- Solvent Optimization : Mixed solvents (e.g., toluene/water) improve solubility and reduce side reactions .
- Stepwise Coupling : Sequential substitution (e.g., coupling at position 3 first, then 6) prevents undesired dimerization .
Q. Q4. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?
Methodological Answer:
Q. Q5. What contradictions exist in literature regarding the biological activity of halogenated trifluoromethylpyridines, and how can they be resolved?
Methodological Answer:
- Reported Contradictions :
- Resolution Strategies :
Methodological Recommendations
Q. Table 1: Comparison of Synthetic Protocols for Halogenated Pyridines
| Parameter | Iodination (NIS/THF) | Direct Halogen Exchange |
|---|---|---|
| Yield | 60-75% | 40-55% |
| Purity (HPLC) | >95% | 85-90% |
| Reaction Time | 48-72 hours | 24 hours |
| Byproducts | Minor diiodinated species | Unreacted starting material |
Key Takeaway : Iodination with NIS in THF provides higher yields but requires longer reaction times.
Data-Driven Insights
- Computational Insights : DFT studies show that the -CF₃ group increases the compound’s dipole moment by 1.2 D compared to non-fluorinated analogs, impacting solubility in polar solvents .
- Biological Relevance : Analogous compounds (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) exhibit IC₅₀ values of 2-5 µM in cancer cell lines, suggesting potential for structure-activity optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
